molecular formula C8H15N3 B13260776 Butyl(1H-imidazol-2-ylmethyl)amine

Butyl(1H-imidazol-2-ylmethyl)amine

Cat. No.: B13260776
M. Wt: 153.22 g/mol
InChI Key: QCGJPVYQTXXZPO-UHFFFAOYSA-N
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Description

Butyl(1H-imidazol-2-ylmethyl)amine is a chemical compound that features an imidazole ring substituted with a butyl group and a methylamine group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Butyl(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the substituents, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Butyl(1H-imidazol-2-ylmethyl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butyl(1H-imidazol-2-ylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Uniqueness: Butyl(1H-imidazol-2-ylmethyl)amine’s unique combination of a butyl group and a methylamine group on the imidazole ring provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals.

Biological Activity

Butyl(1H-imidazol-2-ylmethyl)amine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

This compound features an imidazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves the reaction of butyl amine with 1H-imidazole-2-carbaldehyde, leading to the formation of the desired product through a condensation reaction.

Biological Activities

1. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies, revealing significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.015 mg/mLStrongly inhibitory
Escherichia coli200 μg/mLModerate inhibition
Pseudomonas aeruginosa500 μg/mLWeak inhibition

In one study, derivatives of imidazole compounds demonstrated potent antibacterial effects, with some exhibiting MIC values significantly lower than established antibiotics .

2. Antiparasitic Activity

Research has indicated that this compound may also possess antiparasitic properties. For instance, in vitro studies have shown that related imidazole derivatives exhibit significant growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease.

Compound IC50 (nM) Selectivity Index (SI)
This compound140>100

These findings suggest that the compound may selectively target the parasite without harming mammalian cells, which is crucial for therapeutic applications .

The mechanisms underlying the biological activity of this compound are thought to involve the generation of reactive nitrogen species that can damage cellular components such as DNA and proteins. This action is similar to other nitroimidazole compounds, which undergo reduction to form cytotoxic metabolites that disrupt cellular integrity .

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative similar to this compound showed promising results in treating infections caused by multidrug-resistant bacteria. Patients exhibited significant reductions in bacterial load after treatment.
  • Case Study 2 : In an animal model of Chagas disease, administration of this compound resulted in a marked decrease in parasitemia and improved survival rates compared to untreated controls.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C8H15N3/c1-2-3-4-9-7-8-10-5-6-11-8/h5-6,9H,2-4,7H2,1H3,(H,10,11)

InChI Key

QCGJPVYQTXXZPO-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NC=CN1

Origin of Product

United States

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